molecular formula C18H22F3NO6 B13174979 Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate

Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate

Cat. No.: B13174979
M. Wt: 405.4 g/mol
InChI Key: ZHUZGBVQYFXUDV-UHFFFAOYSA-N
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Description

1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is a complex organic compound that features a variety of functional groups, including ester, amide, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the ester groups: This might involve the esterification of a suitable diacid with ethanol under acidic conditions.

    Introduction of the phenylformamido group: This could be achieved through an amide coupling reaction using phenylformamide and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its diverse functional groups.

    Materials Science: In the synthesis of novel polymers or materials with unique properties.

    Biology: As a probe or inhibitor in biochemical studies.

    Industry: In the development of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethyl)pentanedioate: Lacks the hydroxyl group.

    1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)hexanedioate: Has an extended carbon chain.

Uniqueness

1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Biological Activity

Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18F3NO5\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}\text{O}_5

This structure includes a benzoylamino group and a trifluoroethyl moiety, which are significant for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity.

1. Antidiabetic Activity

Recent studies indicate that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. ER stress is a critical factor in the pathogenesis of type 2 diabetes (T2D), leading to β-cell dysfunction and apoptosis.

  • Case Study : A related compound demonstrated an EC50 value of 0.1 ± 0.01 μM for β-cell protection against ER stress, showcasing a promising therapeutic potential for diabetes management .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar scaffolds have been shown to inhibit oncogenic microRNAs, such as miR-21, which is implicated in various cancers.

  • Research Findings : In vitro studies indicated that analogs of this compound could enhance apoptosis and inhibit cell proliferation in cancer cell lines like HeLa and U-87 MG . The mechanism involves upregulation of PDCD4, a target protein of miR-21.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target EC50 Value Mechanism Reference
AntidiabeticPancreatic β-cells0.1 ± 0.01 μMProtection against ER stress
AnticancerHeLa cellsNot specifiedInhibition of miR-21
CytotoxicityU-87 MG cellsNot specifiedInduction of apoptosis

Properties

Molecular Formula

C18H22F3NO6

Molecular Weight

405.4 g/mol

IUPAC Name

diethyl 2-benzamido-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate

InChI

InChI=1S/C18H22F3NO6/c1-3-27-16(25)12(14(23)18(19,20)21)10-13(17(26)28-4-2)22-15(24)11-8-6-5-7-9-11/h5-9,12-14,23H,3-4,10H2,1-2H3,(H,22,24)

InChI Key

ZHUZGBVQYFXUDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)NC(=O)C1=CC=CC=C1)C(C(F)(F)F)O

Origin of Product

United States

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